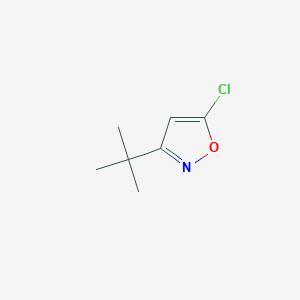

3-Tert-butyl-5-chloro-1,2-oxazole

Description

Historical Context and Evolution of 1,2-Oxazole Chemistry in Organic Synthesis

The chemistry of oxazoles, including the 1,2-oxazole isomer, has a rich history, with the first synthesis of an oxazole (B20620) derivative reported in 1840. slideshare.net The development of synthetic methodologies for these heterocycles has been a continuous area of research. Key synthetic routes to the 1,2-oxazole ring include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. nih.govwikipedia.org These classical methods have been refined and supplemented over the years with new techniques, including microwave-assisted synthesis and solid-phase methodologies, which have expanded the scope and efficiency of 1,2-oxazole production. lew.roresearchgate.net The evolution of these synthetic strategies has been crucial for accessing a wide diversity of substituted 1,2-oxazoles for various scientific investigations. researchgate.net

Structural Features and Electronic Characteristics of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring is an aromatic, five-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 2. wikipedia.org This arrangement distinguishes it from its isomer, 1,3-oxazole. wikipedia.org The 1,2-oxazole ring is electron-rich and possesses distinct electronic characteristics. wikipedia.org The presence of the electronegative oxygen atom adjacent to the nitrogen atom influences the ring's reactivity and stability. wikipedia.org The N-O bond in the isoxazole (B147169) ring is relatively weak, which can lead to ring-opening reactions under certain conditions, such as photolysis. wikipedia.org

Quantum chemical calculations have been employed to understand the electronic structure of the oxazole ring system, providing insights into bond lengths, net charges, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These studies help in predicting the reactivity of the heterocycle towards electrophiles and nucleophiles. The acidity of the conjugate acid of isoxazole is indicated by a pKa of -3.0, making it a very weak base. wikipedia.org

Table 1: Physicochemical Properties of Isoxazole (1,2-Oxazole)

| Property | Value |

| Chemical Formula | C₃H₃NO |

| Molar Mass | 69.062 g/mol |

| Density | 1.075 g/mL |

| Boiling Point | 95 °C |

| Acidity (pKa of conjugate acid) | -3.0 |

This data is for the parent 1,2-oxazole compound. wikipedia.org

Significance of Substituted 1,2-Oxazoles in Modern Chemical Research

Substituted 1,2-oxazoles are of immense importance in contemporary chemical research, particularly in the field of medicinal chemistry. nih.govrsc.org The isoxazole scaffold is a key structural motif in a number of pharmaceuticals. rsc.orgwikipedia.org Its derivatives are known to exhibit a wide range of biological activities, which has spurred extensive research into their synthesis and structure-activity relationships (SAR). rsc.org The versatility of the 1,2-oxazole ring allows it to act as a bioisostere for other functional groups, such as amides and esters, which can lead to improved pharmacokinetic properties in drug candidates. rsc.orglew.ro Beyond medicinal applications, substituted oxazoles are also investigated for their potential use in materials science and agriculture. rsc.orgresearchgate.net

Overview of Research Directions for 3-Tert-butyl-5-chloro-1,2-oxazole and Analogous Chlorinated and Alkylated 1,2-Oxazoles

Research into this compound and its analogues is situated within the broader effort to explore the chemical space of substituted oxazoles. The presence of a bulky tert-butyl group at the 3-position and a chloro substituent at the 5-position imparts specific steric and electronic properties to the molecule. While detailed research findings specifically for this compound are not extensively documented in publicly available literature, research on analogous chlorinated and alkylated 1,2-oxazoles provides insights into potential areas of investigation.

For instance, 5-chloroisoxazoles are recognized as versatile starting materials for the synthesis of other complex molecules, such as 2H-azirine-2-carboxylic acid derivatives. mdpi.com The chlorine atom at the 5-position can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the heterocyclic ring.

Research on related structures includes the synthesis and characterization of compounds like 5-tert-butyl-3-chloro-1,2-oxazole (B2773962) sigmaaldrich.com and 3-tert-butyl-1,2-oxazole-5-sulfonyl chloride a2bchem.com, indicating an interest in the synthesis of varied substitution patterns on the isoxazole core for potential applications in chemical synthesis and discovery programs. The synthesis of such compounds often involves multi-step sequences starting from readily available precursors. The exploration of these and other chlorinated and alkylated 1,2-oxazoles is likely driven by the quest for novel compounds with unique chemical reactivity and potential biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-chloro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOFOPKWYDOUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butyl 5 Chloro 1,2 Oxazole and Analogues

Foundational Approaches to 1,2-Oxazole Ring Construction

The construction of the 1,2-oxazole ring is a well-established field in heterocyclic chemistry, with several robust methods at the disposal of synthetic chemists. The primary pathways involve either the formation of the N-O bond through cycloaddition or the construction of the carbon backbone followed by cyclization with a nitrogen-oxygen synthon.

1,3-Dipolar Cycloaddition Reactions Involving Nitrile Oxides

One of the most powerful and versatile methods for synthesizing the 1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction. google.comyoutube.com This reaction involves the [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) with a dipolarophile, typically an alkene or an alkyne, to yield isoxazolines or isoxazoles, respectively. google.comyoutube.com Nitrile oxides are highly reactive intermediates and are usually generated in situ to prevent their dimerization into furoxans. mdpi.com

The reaction with an alkyne directly furnishes the aromatic isoxazole (B147169) ring. youtube.com The general mechanism involves the concerted addition of the nitrile oxide across the triple bond of the alkyne. This method is highly efficient for creating five-membered heterocycles that can be otherwise difficult to access. youtube.com The regioselectivity of the addition is a critical aspect, governed by both steric and electronic factors of the substituents on the alkyne and the nitrile oxide.

Table 1: Overview of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Component 1 | Component 2 | Product | Key Features |

|---|---|---|---|

| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkyne (R'C≡CR'') | Substituted 1,2-Oxazole | High efficiency, aromatic product directly, regioselectivity is key. youtube.com |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkene (R'CH=CHR'') | Substituted 1,2-Oxazoline | Requires subsequent oxidation to form the aromatic isoxazole ring. |

Condensation Reactions Utilizing Three-Carbon Atom Components and Hydroxylamine (B1172632) Derivatives

A second major pathway to the 1,2-oxazole core involves the condensation reaction between a three-carbon atom component and hydroxylamine or its derivatives. google.com This classical approach builds the ring by forming two new bonds, typically a C=N bond and a C-O bond, in a cyclization-dehydration sequence.

Commonly used three-carbon components include α,β-unsaturated ketones and 1,3-diketones. google.com For instance, the reaction of a 1,3-diketone with hydroxylamine hydrochloride can lead to the formation of two potential regioisomeric 1,2-oxazoles, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine. google.com The reaction often proceeds through an intermediate enaminone, which then cyclizes and dehydrates to yield the final isoxazole product. google.com This method is particularly useful for synthesizing polysubstituted isoxazoles from readily available starting materials. nih.gov

Table 2: Condensation Approach to 1,2-Oxazoles

| Three-Carbon Component | N-O Component | General Outcome | Reference |

|---|---|---|---|

| 1,3-Diketone | Hydroxylamine HCl | Formation of substituted 1,2-oxazoles, potential for regioisomers. | google.com |

| α,β-Unsaturated Ketone | Hydroxylamine HCl | Yields 1,2-oxazoline, which can be oxidized to the corresponding isoxazole. | google.com |

| β-Enamino ketoester | Hydroxylamine | Regioisomeric 1,2-oxazole derivatives. | google.com |

Cycloisomerization Strategies for 1,2-Oxazole Formation

More modern approaches include cycloisomerization reactions, which rearrange a suitably functionalized acyclic precursor into the heterocyclic ring system. For the formation of 1,2-oxazoles, a notable strategy is the gold-catalyzed cycloisomerization of α,β-acetylenic oximes. researchgate.net In this process, a Lewis acidic gold catalyst, such as AuCl₃, activates the alkyne moiety of the oxime substrate, facilitating an intramolecular nucleophilic attack by the oxime oxygen onto the activated triple bond. researchgate.net This cyclization event leads directly to the formation of the substituted isoxazole ring under relatively mild conditions. This methodology is advantageous as it allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting acetylenic oxime. researchgate.net

Regiospecific and Stereoselective Synthesis of Substituted 1,2-Oxazoles

To synthesize a specific target like 3-tert-butyl-5-chloro-1,2-oxazole, methods must be employed that precisely control the placement of each substituent on the heterocyclic core.

Introduction of the tert-Butyl Group on the 1,2-Oxazole Core

The introduction of the tert-butyl group at the C3 position is most effectively achieved using a building block that already contains this moiety. The 1,3-dipolar cycloaddition is particularly well-suited for this purpose. By using 3,3-dimethyl-1-butyne (commonly known as tert-butylacetylene) as the dipolarophile, the tert-butyl group is pre-positioned for the reaction. researchgate.netnih.gov

The reaction of tert-butylacetylene with a nitrile oxide (R-CNO) leads to the formation of a 3,5-disubstituted isoxazole. The regiochemical outcome, yielding the 3-tert-butyl-5-R-isoxazole rather than the 3-R-5-tert-butyl isomer, is dictated by the significant steric bulk of the tert-butyl group, which directs the "R" group of the nitrile oxide to the less hindered C5 position of the newly forming ring. Another approach involves the reaction of pivaloylacetonitrile (B1295116) with hydroxylamine, which has been shown to produce 3-amino-5-tert-butyl-isoxazole, demonstrating a condensation-based route to a C5-tert-butyl substituted ring. google.com

Selective Chlorination and Introduction of Chloro-Substituents on the 1,2-Oxazole Ring

Introducing a chlorine atom at a specific position on the 1,2-oxazole ring can be accomplished either by building the ring with a chlorinated precursor or by post-functionalization of a pre-formed isoxazole.

One synthetic strategy involves a [3+2] cycloaddition using a chlorinated nitrile oxide precursor. For instance, the cycloaddition of tert-butylacetylene with a chloro-nitrile oxide, generated in situ from a precursor like dichloroformaldoxime, would theoretically yield the target this compound in a single ring-forming step.

Alternatively, direct chlorination of a pre-synthesized 3-tert-butyl-1,2-oxazole is a viable strategy. Electrophilic halogenation of the isoxazole ring is a known transformation. While the isoxazole ring is generally electron-deficient, the C5 position is often susceptible to electrophilic attack. Reagents like tert-butyl hypochlorite (B82951) (tBuOCl) are known to serve as effective chlorine sources for the chlorination of various heterocycles. mdpi.comresearchgate.net A common and highly regioselective method for halogenating heterocycles involves initial deprotonation with a strong base (metalation), such as n-butyllithium, followed by quenching the resulting anion with an electrophilic chlorine source like N-chlorosuccinimide (NCS). The acidity of the C5 proton in 3-substituted isoxazoles makes this position amenable to lithiation and subsequent functionalization.

A more recent and novel approach involves the ring-opening chlorination of isoxazoles. nih.gov This transformation proceeds via the selective cleavage of the N-O bond by an electrophilic chlorinating agent, leading to structurally diverse halogenated compounds. nih.gov While this method breaks the ring, it represents a modern platform for constructing complex halogenated scaffolds from simple isoxazole precursors. nih.gov

Control of Regioisomerism in 1,2-Oxazole Synthesis

The formation of the 1,2-oxazole ring often involves the reaction of a three-carbon component with hydroxylamine or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govchesci.comchem-station.com Both methods can potentially lead to the formation of regioisomers, making the control of regioselectivity a critical aspect of the synthesis.

The most common method for constructing the 1,2-oxazole ring is the [3+2] cycloaddition of nitrile oxides with alkynes. chem-station.comresearchgate.net The regioselectivity of this reaction, which determines whether the 3,5-disubstituted or the 3,4-disubstituted isoxazole is formed, is governed by both electronic and steric factors. nih.gov The frontier molecular orbital (FMO) theory is often used to predict the outcome, where the interaction between the highest occupied molecular orbital (HOMO) of the nitrile oxide and the lowest unoccupied molecular orbital (LUMO) of the alkyne (or vice versa) dictates the regiochemistry. chesci.com

For the synthesis of a 3,5-disubstituted 1,2-oxazole such as this compound, the cycloaddition would involve a nitrile oxide bearing a tert-butyl group and a chloro-substituted alkyne. The bulky tert-butyl group on the nitrile oxide and the electronic properties of the chloro-substituent on the alkyne would be the primary determinants of the resulting regioisomer.

Another primary pathway to 1,2-oxazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent, such as a β-enamino ketoester, with hydroxylamine hydrochloride. nih.gov This condensation reaction can also produce two possible regioisomers. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization and dehydration. nih.gov The regiochemical outcome depends on the initial site of nucleophilic attack by hydroxylamine on the dicarbonyl substrate. nih.gov Careful selection of starting materials and reaction conditions is crucial to direct the synthesis towards the desired isomer. nih.gov

Advanced Synthetic Techniques and Catalytic Systems

To overcome the limitations of classical methods and improve the synthesis of 1,2-oxazole derivatives, advanced techniques involving metal catalysis and green chemistry principles have been extensively explored.

Metal-Catalyzed Methodologies for 1,2-Oxazole Derivatives

Metal catalysts have proven to be highly effective in promoting the formation of 1,2-oxazoles with high efficiency and selectivity. Palladium, copper, and gold catalysts are among the most widely used.

Palladium catalysis is a powerful tool for the synthesis of substituted oxazoles, often through cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. arkat-usa.orgresearchgate.net Palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, can be employed to introduce substituents onto a pre-formed oxazole (B20620) ring. organic-chemistry.org More advanced methods involve palladium-catalyzed cyclization cascades. For instance, a highly efficient method for synthesizing oxazole derivatives from simple amides and ketones has been developed using a Pd(II)-catalyzed sp2 C-H activation pathway. organic-chemistry.orgnih.gov This reaction proceeds through a sequential C-N bond formation followed by a C-O bond formation to close the ring. organic-chemistry.orgnih.gov Another approach involves the palladium-catalyzed coupling of N-propargylamides with aryl iodides to yield 2,5-disubstituted oxazoles. organic-chemistry.org The use of specific phosphine (B1218219) ligands can direct the regioselectivity of arylation at either the C-2 or C-5 position of the oxazole ring. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Reactions for Oxazole Synthesis

| Reaction Type | Catalytic System | Starting Materials | Product Type | Ref |

| C-H Activation/Cyclization | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Amides and Ketones | Substituted Oxazoles | organic-chemistry.orgnih.gov |

| Coupling/Cyclization | Pd₂(dba)₃, tri(2-furyl)phosphine, NaOtBu | N-propargylamides, Aryl iodides | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Cross-Coupling | Pd(0) | Organozinc derivative of oxazole, Aryl halides | Aryl-substituted Oxazoles | arkat-usa.orgresearchgate.net |

Copper catalysts are widely used in the synthesis of 1,2-oxazoles, particularly in cyclization reactions. nih.gov Copper(I) acetylides can undergo cycloaddition with nitrile oxides to produce 3,4-disubstituted isoxazoles. organic-chemistry.org Copper(II)-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org Furthermore, a copper-catalyzed tandem oxidative cyclization of β-keto amides or β-keto esters with amines can produce polysubstituted oxazoles under mild conditions. nih.gov This method is attractive due to the use of readily available starting materials. nih.gov Efficient copper-catalyzed cascade reactions of alkenes with azides have also been developed for the synthesis of 2,5-disubstituted oxazoles. nih.gov More recently, a chemodivergent synthesis using copper catalysis allows for the selective formation of either oxazoles or imidazolidones from phenylalanine derivatives, controlled by directing groups. acs.org

Table 2: Examples of Copper-Catalyzed Reactions for 1,2-Oxazole Synthesis

| Reaction Type | Catalyst | Starting Materials | Product Type | Ref |

| Oxidative Cyclization | Cu(II) | Enamides | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Tandem Oxidative Cyclization | Copper | β-keto amides/esters, Amines | Polysubstituted Oxazoles | nih.gov |

| Cycloaddition | Cu(I) | Copper(I) acetylides, Nitrile oxides | 3,4-Disubstituted Isoxazoles | organic-chemistry.org |

| Cascade Reaction | Copper | Aromatic terminal alkenes, Azides | 2,5-Disubstituted Oxazoles | nih.gov |

Gold catalysts have emerged as powerful tools for the synthesis of various heterocyclic compounds, including 1,2-oxazoles. Gold(III) chloride (AuCl₃) effectively catalyzes the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles in high yields under moderate conditions. organic-chemistry.org This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Gold catalysis, in combination with radical chemistry, has also been used to synthesize 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org

Green Chemistry Approaches to 1,2-Oxazole Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for 1,2-oxazole synthesis. ijpsonline.comijpsonline.com These approaches focus on reducing waste, avoiding hazardous solvents, and using energy-efficient techniques. ijpsonline.commdpi.com

Microwave-assisted synthesis has become a popular green technique. nih.govijpsonline.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govresearchgate.net For example, the synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) can be achieved in high yields in just a few minutes under microwave irradiation. nih.govacs.org Gram-scale synthesis using this microwave-assisted protocol has also been demonstrated, highlighting its potential for larger-scale applications. acs.org

Ultrasound-assisted synthesis is another energy-efficient method that has been applied to the synthesis of oxazole derivatives. ijpsonline.com Sonication can enhance reaction rates and yields, and it has been used for the one-pot, three-component synthesis of isoxazolines. nih.govnih.gov

The use of greener solvents, such as water or ionic liquids, is also a key aspect of green chemistry. ijpsonline.com Syntheses of 1,2-oxazoles have been reported in aqueous media, which is an environmentally friendly alternative to volatile organic solvents. mdpi.com Ionic liquids have also been employed as recyclable solvents for the synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org

Table 3: Green Chemistry Approaches in 1,2-Oxazole Synthesis

| Green Approach | Method | Advantages | Ref |

| Energy Efficiency | Microwave Irradiation | Rapid reactions, high yields | nih.govijpsonline.comacs.org |

| Ultrasound Irradiation | Shorter reaction times, high yields, mild conditions | ijpsonline.comnih.gov | |

| Alternative Solvents | Water | Environmentally benign | mdpi.com |

| Ionic Liquids | Recyclable, potential for improved yields | organic-chemistry.org | |

| Atom Economy | One-pot reactions | Reduced waste, simplified procedures | nih.gov |

Multicomponent Reactions (MCRs) for Diversified 1,2-Oxazole Libraries

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is prized for its atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds from simple building blocks. researchgate.net In the context of 1,2-oxazole (isoxazole) synthesis, MCRs provide powerful tools for creating substituted heterocycles.

One notable MCR is the van Leusen oxazole synthesis, which facilitates the creation of 5-substituted oxazoles through a [3+2] cycloaddition. mdpi.com This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.com The process proceeds through an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid to yield the aromatic oxazole ring. mdpi.com This method has been adapted for various aldehydes, including heterocyclic and diformyl substrates, to produce a wide array of oxazole derivatives in good to excellent yields. mdpi.com

Another significant MCR strategy for accessing oxazole cores involves the reaction of aldehydes, amines, and α-isocyanoacetates. thieme-connect.com For instance, a one-pot synthesis of 5-methoxyoxazoles has been developed using these three components under mild conditions. thieme-connect.com The reaction is believed to form a nitrilium intermediate, which subsequently cyclizes to form the oxazole product. thieme-connect.com Such methods are valuable for their operational simplicity and their ability to introduce multiple points of diversity into the final molecule.

| Multicomponent Reaction Type | Reactants | Product Type | Key Features |

| Van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | 5-substituted 1,3-oxazoles | [3+2] cycloaddition, good to excellent yields. mdpi.com |

| Three-Component Reaction | Aldehydes, Amines, Methyl α-isocyanoacetate | 5-methoxyoxazoles | One-pot process, mild conditions. thieme-connect.com |

Synthetic Routes to Related Chlorinated and tert-Butyl Substituted Isoxazoles

The synthesis of specifically substituted isoxazoles, such as those bearing chloro and tert-butyl groups, often relies on cycloaddition reactions and modern radical-mediated processes.

A foundational method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov Nitrile oxides, which can be generated in situ from sources like hydroximoyl chlorides, react with terminal or internal alkynes to form the 3,5-disubstituted or 3,4,5-trisubstituted isoxazole core, respectively. nih.govbeilstein-journals.org This method offers a high degree of regioselectivity, particularly when catalyzed by copper(I) salts, which directs the synthesis towards 3,5-disubstituted products. nih.gov

More recent innovations have employed tert-butyl nitrite (B80452) (TBN) as a multitasking reagent for isoxazole synthesis under metal-free conditions. nih.govresearchgate.net TBN can act as both a radical initiator and a source of the N–O fragment required for the isoxazole ring. nih.govresearchgate.net In one approach, TBN mediates the reaction between methyl ketones and terminal alkynes to furnish isoxazoles. nih.gov Another strategy involves a domino reaction where TBN facilitates the cycloaddition of terminal aryl alkenes or alkynes, leading to isoxazolines or isoxazoles. researchgate.net These radical-based methods are advantageous for their operational simplicity and avoidance of heavy metal catalysts. nih.gov

The introduction of a chlorine atom at the 5-position of the isoxazole ring can be achieved by the chlorination of a precursor molecule. A common strategy involves the treatment of a 3-substituted-isoxazol-5(4H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govmdpi.com This converts the keto-group into the 5-chloro substituent, providing a direct route to compounds like 5-chloroisoxazoles. mdpi.com This method was utilized to prepare various 3-aryl-5-chloroisoxazoles, which serve as versatile intermediates for further chemical transformations. mdpi.com

The tert-butyl group can be incorporated by selecting appropriate starting materials. For example, in the synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogues, the tert-butyl group is present on the isoxazole ring prior to subsequent modifications. nih.gov Similarly, the synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole, an isomer of isoxazole, starts with precursors already containing the tert-butyl moiety. lew.ro

| Synthetic Route | Key Reagents | Target Functionality | Description |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Alkynes | Substituted Isoxazole Core | A classic, versatile method for ring formation, often with high regioselectivity. nih.gov |

| TBN-Mediated Synthesis | tert-Butyl Nitrite (TBN), Ketones/Alkenes/Alkynes | Substituted Isoxazole Core | A modern, metal-free radical process where TBN acts as an N-O donor. nih.govresearchgate.net |

| Chlorination of Isoxazolones | 3-Substituted-isoxazol-5(4H)-one, POCl₃ | 5-Chloro Substituent | Conversion of a ketone precursor to the corresponding 5-chloro-isoxazole. mdpi.com |

Chemical Reactivity and Transformation of 3 Tert Butyl 5 Chloro 1,2 Oxazole

Reactivity Profile of the 1,2-Oxazole Ring System

The 1,2-oxazole ring, also known as isoxazole (B147169), is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in adjacent positions. Its aromaticity is lower than that of its isomer, oxazole (B20620), and it possesses a weak O-N bond, which influences its reactivity. researchgate.net The presence of the bulky tert-butyl group at the 3-position and the electron-withdrawing chloro group at the 5-position significantly modulate the electron density and steric accessibility of the ring, thereby influencing its reaction pathways.

Electrophilic Aromatic Substitution Reactions on the 1,2-Oxazole Nucleus

The 1,2-oxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the heteroatoms. chemicalbook.com The positions on the ring are not equally reactive. Theoretical studies and experimental evidence for related oxazole systems suggest that electrophilic attack, when it does occur, is most likely at the C4 position. However, the presence of an electron-withdrawing substituent like chlorine at C5 would further deactivate the ring towards electrophiles. In the case of 1,2,4-oxadiazoles, which share some electronic similarities, electrophilic substitution is almost inert at the C3 and C5 positions. chemicalbook.com For 3-tert-butyl-5-chloro-1,2-oxazole, the combined deactivating effect of the chloro group and the steric hindrance from the adjacent tert-butyl group make electrophilic substitution on the ring highly unfavorable.

Nucleophilic Attack and Ring-Opening Pathways of the 1,2-Oxazole Ring

The 1,2-oxazole ring is susceptible to nucleophilic attack, which can lead to ring-opening. The weak N-O bond makes the ring prone to cleavage under various conditions. researchgate.net DFT calculations on related arene-fused 1,2-oxazole N-oxides have shown that the N–O dipole can distort the ring, increasing its susceptibility to opening. researchgate.netuoa.gr This inherent instability can be exploited in synthetic chemistry.

Nucleophilic attack can occur at different positions of the ring. For instance, in some oxazole systems, deprotonation occurs at C2, leading to a ring-opened enolate-isonitrile equivalent. wikipedia.org In the context of this compound, the electron-deficient nature of the ring, enhanced by the chloro substituent, makes it a target for nucleophiles. The attack can initiate a cascade of reactions, often resulting in the formation of different heterocyclic or open-chain structures. One common pathway involves the initial attack of a nucleophile, followed by cleavage of the N-O bond, leading to a β-ketonitrile or a related species.

Stability and Degradation Mechanisms of the 1,2-Oxazole Scaffold in Various Media

The stability of the 1,2-oxazole ring is highly dependent on the substituents and the medium. Generally, monosubstituted oxazoles are less stable and can undergo hydrolysis in both acidic and basic conditions. chemicalbook.com For instance, a study on a 1,2,4-oxadiazole (B8745197) derivative showed that it exhibited maximum stability in a pH range of 3-5, with increased degradation at lower or higher pH values. nih.gov At low pH, protonation of a ring nitrogen can activate the ring for nucleophilic attack and subsequent ring opening. nih.gov Conversely, at high pH, direct nucleophilic attack can lead to an anionic intermediate that facilitates ring cleavage. nih.gov

The presence of a 5-hydroxy and a 4-carboxy substituent on an oxazole ring has been shown to render the molecule unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While this compound does not possess these specific groups, this highlights the general sensitivity of the oxazole scaffold to hydrolytic conditions. The tert-butyl group may offer some steric protection, but the inherent reactivity of the ring system remains a key factor in its stability profile.

Transformations Involving the Chloro Substituent

The chloro group at the 5-position of this compound is a versatile handle for further synthetic modifications. Its presence allows for a range of transformations, including nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities.

Halogen Exchange and Nucleophilic Displacement Reactions at the Chloro Position

The chlorine atom at the C5 position of the 1,2-oxazole ring is susceptible to nucleophilic aromatic substitution (SNAAr). This reactivity is facilitated by the electron-withdrawing nature of the heterocyclic ring. A variety of nucleophiles can displace the chloride, leading to the formation of new C-O, C-N, and C-S bonds.

For example, reaction with alkoxides or phenoxides would yield the corresponding 5-alkoxy or 5-aryloxy derivatives. Similarly, amines can displace the chloride to form 5-amino-1,2-oxazoles. The reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles has been shown to proceed via nucleophilic attack. growingscience.com While this is on a 1,3-oxazole system, it demonstrates the principle of nucleophilic displacement on a halogenated oxazole ring.

The following table provides a hypothetical representation of potential nucleophilic displacement reactions on this compound based on general principles of reactivity.

| Nucleophile (Nu-H) | Product | Potential Reaction Conditions |

| Methanol (CH₃OH) | 3-tert-butyl-5-methoxy-1,2-oxazole | NaH, THF |

| Phenol (C₆H₅OH) | 3-tert-butyl-5-phenoxy-1,2-oxazole | K₂CO₃, DMF |

| Aniline (C₆H₅NH₂) | 3-tert-butyl-5-(phenylamino)-1,2-oxazole | Pd catalyst, base |

| Sodium thiomethoxide (NaSCH₃) | 3-tert-butyl-5-(methylthio)-1,2-oxazole | DMF |

Cross-Coupling Reactions and Carbon-Carbon Bond Formation at the Chloro Site

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chloro substituent at the C5 position of this compound serves as an excellent electrophilic partner in such transformations. Reactions like Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups at this position.

Cross-coupling reactions on halo-substituted isoxazoles provide a convenient route for creating libraries of novel heterocyclic compounds. researchgate.net Although examples with isoxazoles are noted to be less common than with 1,3-oxazoles, the methodology is well-established. researchgate.net For instance, direct arylation of oxazoles with aryl halides has been achieved with high regioselectivity using palladium catalysis. dntb.gov.ua

A hypothetical Suzuki coupling reaction is illustrated below:

Reaction: this compound + Phenylboronic acid → 3-tert-butyl-5-phenyl-1,2-oxazole

This reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as Na₂CO₃ or K₂CO₃, in a suitable solvent system like toluene/water or DME.

The table below outlines potential cross-coupling reactions for the synthesis of various 5-substituted 3-tert-butyl-1,2-oxazoles.

| Coupling Partner | Reaction Type | Catalyst/Reagents | Product |

| Phenylboronic acid | Suzuki | Pd(PPh₃)₄, Na₂CO₃ | 3-tert-butyl-5-phenyl-1,2-oxazole |

| Tributyl(vinyl)tin | Stille | Pd(PPh₃)₄ | 3-tert-butyl-5-vinyl-1,2-oxazole |

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-tert-butyl-5-(phenylethynyl)-1,2-oxazole |

These transformations highlight the synthetic utility of this compound as a building block for more complex molecules with potential applications in various fields of chemistry.

Reductive Dehalogenation Strategies

The chlorine atom at the C5 position of the 1,2-oxazole ring represents a key site for chemical manipulation, including its removal through reductive dehalogenation. This transformation is valuable for accessing the corresponding 3-tert-butyl-1,2-oxazole, a scaffold for further functionalization or as a target molecule itself. A primary strategy for this conversion is catalytic hydrogenation.

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comyoutube.comyoutube.comyoutube.com This method is widely employed for the reduction of various functional groups, including the dehalogenation of aryl and heteroaryl halides. For a substrate like this compound, the reaction would proceed by the addition of hydrogen across the carbon-chlorine bond, replacing the chlorine with a hydrogen atom.

The choice of catalyst is crucial for the efficiency and selectivity of the reaction. Noble metal catalysts such as palladium (Pd), platinum (Pt), and nickel (Ni) are commonly used. youtube.com These are typically supported on an inert material like carbon (C) to increase their surface area and activity. youtube.com For instance, palladium on carbon (Pd/C) is a standard catalyst for such transformations.

A potential challenge in the reductive dehalogenation of 1,2-oxazoles is the possibility of ring cleavage under harsh reduction conditions. The N-O bond in the oxazole ring is susceptible to reduction, which can lead to the formation of open-chain products. tandfonline.comyoutube.com Therefore, optimizing the reaction conditions, such as temperature, pressure, and catalyst type, is essential to achieve selective dehalogenation of the C-Cl bond while preserving the integrity of the heterocyclic ring. The selective hydrogenation of a chloro-group in the presence of other reducible functionalities, such as a nitro group, has been demonstrated, suggesting that selective dehalogenation of this compound is feasible. nih.gov

Table 1: Potential Catalytic Systems for Reductive Dehalogenation

| Catalyst | Support | Potential Advantages |

| Palladium (Pd) | Carbon (C) | High activity, commonly used for dehalogenation. |

| Platinum (Pt) | Carbon (C) | Effective for hydrogenation, may require milder conditions. |

| Nickel (Ni) | Raney Nickel | Cost-effective alternative, may require higher temperatures/pressures. |

Reactivity of the tert-Butyl Group and Side Chain Functionalization

Reactions at the tert-Butyl Group

The tert-butyl group is generally considered to be chemically robust and sterically hindering, which often makes it unreactive under many synthetic conditions. google.comtaylorandfrancis.com Its presence on the 1,2-oxazole ring at the C3 position provides steric bulk, which can influence the reactivity of the adjacent ring atoms. The stability of the tert-butyl group is attributed to the strong carbon-carbon single bonds and the absence of alpha-hydrogens that can participate in many common reactions.

However, under specific and often harsh conditions, the tert-butyl group can undergo transformation. One such reaction is oxidation. For example, tert-butyl groups attached to aromatic rings have been successfully oxidized to the corresponding carboxylic acids using strong oxidizing agents like NO₂ gas at elevated temperatures. google.com Applying such conditions to this compound could potentially lead to the formation of 5-chloro-1,2-oxazole-3-carboxylic acid. It is important to note that the harsh conditions required for this transformation might not be compatible with the stability of the 1,2-oxazole ring.

Due to its general inertness, the tert-butyl group is often employed as a protecting or directing group in organic synthesis, and its direct functionalization on the 1,2-oxazole ring is not a common synthetic strategy.

Derivatization of Side Chains and Exocyclic Positions

While this compound itself does not have side chains, the principles of side-chain and exocyclic functionalization are relevant for its derivatives. If the tert-butyl group were replaced by a functionalizable side chain, or if a substituent were introduced at an exocyclic position, a wide range of chemical transformations would be possible.

For instance, the introduction of an ethynyl (B1212043) group on the oxazole ring allows for participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles. chemrxiv.orgchemrxiv.org This demonstrates how a side chain can be a handle for constructing more complex molecular architectures.

Furthermore, the synthesis of oxazoles bearing functionalized side chains, such as those containing hydroxyl groups, has been reported. mdpi.com These functional groups can then be subjected to a variety of subsequent reactions, including oxidation, esterification, or etherification, to generate a library of derivatives. The functionalization of exocyclic positions, such as a methylidene group, can also be achieved through reactions like ene reactions.

Derivatization and Functionalization of this compound for Scaffold Modification

The this compound scaffold is a valuable starting point for the synthesis of more complex and diverse chemical entities. The reactivity of both the oxazole ring and the chloro-substituent allows for extensive modifications.

Conversion of the 1,2-Oxazole to Other Heterocyclic Systems

The 1,2-oxazole ring can undergo various ring transformation reactions to yield other heterocyclic systems. tandfonline.com These transformations often proceed through a ring-opening/ring-closing mechanism or via rearrangement pathways.

One common transformation is the conversion of oxazoles into imidazoles, which can be achieved by reaction with ammonia (B1221849) or formamide. pharmaguideline.com Other heterocycles such as pyrroles, pyrazoles, and thiazoles can also be accessed from oxazole precursors under specific reaction conditions. tandfonline.com

Diels-Alder reactions provide another route for the transformation of the oxazole ring. wikipedia.org Acting as a diene, the oxazole can react with various dienophiles. For example, reaction with alkenes can lead to the formation of pyridines after the initial cycloadduct undergoes further transformations, typically involving the loss of a small molecule like water. pharmaguideline.comclockss.org Similarly, reaction with alkynes can yield furans. clockss.org The substitution pattern on the oxazole ring can influence the facility and outcome of these cycloaddition reactions.

A notable rearrangement reaction of oxazoles is the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles. wikipedia.org While this specific reaction requires a 4-acyl substituent, it highlights the potential for skeletal reorganization within the oxazole framework.

Synthesis of Conjugated Systems and Complex Molecular Architectures

The chlorine atom at the C5 position of this compound is a key functional group for the construction of conjugated systems and complex molecules through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-oxazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. acs.orgacs.orgnih.gov This reaction is highly versatile and allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position, leading to the formation of biaryl and hetero-biaryl structures. rsc.orgyoutube.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tuned to optimize the yield and scope of the reaction. acs.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 5-chloro-1,2-oxazole and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com The resulting 5-alkynyl-1,2-oxazole derivatives are valuable intermediates that can be further elaborated. For example, they can participate in cycloaddition reactions to form other heterocyclic rings or be used in further coupling reactions. nih.gov

Table 2: Cross-Coupling Reactions for Scaffold Modification

| Reaction Name | Coupling Partner | Resulting Linkage | Catalyst System |

| Suzuki-Miyaura Coupling | Boronic acid/ester (R-B(OH)₂) | C-C (Aryl/Vinyl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | C-C (Alkynyl) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Amine base |

These cross-coupling strategies provide a powerful platform for the late-stage functionalization of the this compound core, enabling the synthesis of a diverse array of complex molecules with potential applications in various fields of chemical research. chemrxiv.orgchemrxiv.org

Structural Elucidation and Spectroscopic Analysis of 3 Tert Butyl 5 Chloro 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 3-tert-butyl-5-chloro-1,2-oxazole, ¹H and ¹³C NMR are fundamental in mapping the proton and carbon frameworks, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Distinct signals are anticipated for each carbon atom in a unique chemical environment. The spectrum would be expected to show signals for the carbons of the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons. The quaternary carbon would appear as a singlet with a chemical shift further downfield compared to the methyl carbons. The methyl carbons would also produce a single resonance.

The carbon atoms of the 1,2-oxazole ring would exhibit characteristic chemical shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the chloro and tert-butyl substituents. The C3 carbon, bonded to the tert-butyl group and the nitrogen atom, and the C5 carbon, bonded to the chlorine atom and the oxygen atom, would have distinct resonances. The C4 carbon, situated between the C3 and C5 carbons, would also have a unique chemical shift. The precise chemical shift values are sensitive to the solvent used and the specific electronic effects of the substituents.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (of oxazole (B20620) ring) | 160-170 |

| C4 (of oxazole ring) | 100-110 |

| C5 (of oxazole ring) | 150-160 |

| Quaternary C (tert-butyl) | 30-40 |

Note: These are predicted ranges and actual values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY experiment would not show any cross-peaks as there are no vicinal protons to couple with each other. The ¹H NMR spectrum is expected to only show a single singlet for the tert-butyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would be crucial for correlating the proton signals with the directly attached carbon atoms. An HMQC spectrum would show a cross-peak connecting the singlet from the tert-butyl protons in the ¹H dimension to the resonance of the methyl carbons in the ¹³C dimension.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational modes include:

C-H stretching: Vibrations from the methyl groups of the tert-butyl substituent would appear in the region of 2850-3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond within the oxazole ring would give rise to a characteristic absorption band, typically in the range of 1620-1680 cm⁻¹.

C=C stretching: The carbon-carbon double bond of the oxazole ring would also show an absorption in the fingerprint region, often coupled with other ring vibrations.

C-O stretching: The stretching vibration of the carbon-oxygen single bond in the oxazole ring would be observed, usually in the 1000-1300 cm⁻¹ region.

C-Cl stretching: The vibration of the carbon-chlorine bond is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (tert-butyl) | Stretching | 2850-3000 |

| C=N (oxazole) | Stretching | 1620-1680 |

| C-O (oxazole) | Stretching | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2-oxazole ring is an aromatic heterocycle, and as such, it is expected to exhibit absorption in the ultraviolet region. The specific wavelength of maximum absorption (λmax) and the molar absorptivity (ε) would be influenced by the substituents on the ring. The tert-butyl and chloro groups, while not extending the conjugation, can cause slight shifts in the absorption maxima compared to the unsubstituted 1,2-oxazole. The primary electronic transitions would likely be of the π → π* type, characteristic of conjugated systems. chemicalbook.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₇H₁₀ClNO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would provide further structural clues. Common fragmentation pathways for substituted oxazoles involve cleavage of the ring and loss of small neutral molecules. For this compound, likely fragmentation pathways could include:

Loss of the tert-butyl group as a stable tert-butyl cation or radical.

Cleavage of the oxazole ring, potentially leading to the loss of molecules such as acetonitrile (B52724) or carbon monoxide.

Loss of a chlorine radical.

The analysis of the masses of the fragment ions allows for the reconstruction of the molecular structure and provides strong evidence for the identity of the compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering insights into bond lengths, bond angles, and torsional angles. For a molecule like this compound, a single-crystal X-ray diffraction study would yield a detailed map of electron density, from which the exact positions of the carbon, nitrogen, oxygen, and chlorine atoms can be determined.

The resulting crystal structure would confirm the planar nature of the 1,2-oxazole ring and the spatial orientation of the bulky tert-butyl group and the chloro substituent. This information is crucial for understanding the steric and electronic effects that govern the molecule's reactivity and its interactions in a condensed phase.

While the theoretical importance of X-ray crystallography in elucidating the structure of this compound is clear, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray analysis for this compound. However, based on the analysis of structurally similar molecules, a hypothetical dataset can be presented to illustrate the expected outcomes of such an experiment. nih.govnih.gov

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-10 |

| b (Å) | ~6-8 |

| c (Å) | ~12-15 |

| β (°) | ~95-105 |

| Volume (ų) | ~700-900 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.2-1.4 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This experimental data is then used to deduce the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, with a known molecular formula of C₇H₁₀ClNO, the theoretical elemental composition can be calculated. researchgate.netcalpaclab.comchemenu.comacs.org

The validation of the empirical formula is achieved by comparing the experimentally determined elemental percentages with the calculated theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the purity and proposed molecular formula of the synthesized compound.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 84.07 | 52.67 |

| Hydrogen | H | 1.008 | 10.08 | 6.32 |

| Chlorine | Cl | 35.45 | 35.45 | 22.22 |

| Nitrogen | N | 14.01 | 14.01 | 8.78 |

| Oxygen | O | 16.00 | 16.00 | 10.02 |

| Total | 159.61 | 100.00 |

Computational and Theoretical Studies on 3 Tert Butyl 5 Chloro 1,2 Oxazole

Quantum Chemical Calculations for Optimized Molecular Geometry and Conformation

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For 3-tert-butyl-5-chloro-1,2-oxazole, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to find the optimized molecular geometry. These calculations help in identifying the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

For instance, a study on related 1,2,4-triazole (B32235) derivatives used the AM1 and PM3 semi-empirical methods to determine optimized geometrical parameters like bond lengths and angles. rad-proceedings.org In the case of this compound, DFT calculations with a basis set like 6-311++G(d,p) would provide a more accurate representation of the molecular structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| O1-N2 | 1.420 | ||

| N2-C3 | 1.315 | O1-N2-C3: 109.5 | |

| C3-C4 | 1.430 | N2-C3-C4: 112.0 | |

| C4-C5 | 1.350 | C3-C4-C5: 105.0 | |

| C5-O1 | 1.330 | C4-C5-O1: 108.5 | |

| C3-C(tBu) | 1.530 | N2-C3-C(tBu): 125.0 | |

| C5-Cl | 1.730 | C4-C5-Cl: 128.0 | |

| C(tBu)-C-H | C4-C3-C(tBu)-C: 60.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the chlorine atom and the isoxazole (B147169) ring, combined with the electron-donating tert-butyl group, creates a unique electronic landscape. Computational studies on other heterocyclic systems, such as 1,2,4-triazoles, have shown that the HOMO and LUMO energies can be effectively calculated to understand their electronic properties and reactivity. rad-proceedings.orgresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

The distribution of electron density within a molecule can be visualized using charge distribution analysis and electrostatic potential (ESP) maps. These tools help to identify the electron-rich and electron-poor regions of a molecule. In this compound, the electronegative oxygen, nitrogen, and chlorine atoms would be expected to have a partial negative charge, while the carbon and hydrogen atoms would carry partial positive charges.

An ESP map would visually represent these charge distributions, with red areas indicating regions of high electron density (negative potential) and blue areas showing regions of low electron density (positive potential). This information is valuable for predicting how the molecule will interact with other molecules and its potential role in non-covalent interactions.

Theoretical Prediction and Correlation with Spectroscopic Data

Computational methods can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained.

These predicted spectra can be compared with experimental NMR data to confirm the molecular structure. For instance, in the case of substituted 1,2-oxazoles, the chemical shifts of the ring protons and carbons are characteristic. nih.govbeilstein-journals.org The chemical shift of the single proton on the isoxazole ring (H4) would be particularly informative, as would the shifts of the carbons in the ring and the tert-butyl group. Theoretical calculations on similar heterocyclic compounds have demonstrated a good correlation between calculated and experimental NMR data. nih.govufv.br

Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C3 | 170.1 | 169.8 | ||

| C4 | 105.2 | 104.9 | 6.30 | 6.25 |

| C5 | 158.5 | 158.2 | ||

| C(tBu) | 35.4 | 35.1 | ||

| CH₃(tBu) | 28.9 | 28.7 | 1.35 | 1.33 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation and compared with experimental results.

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of vibrational modes and their corresponding frequencies can be determined.

These calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational methods. The predicted IR spectrum can then be compared with the experimental spectrum to aid in the identification and characterization of the compound. Key vibrational modes for this compound would include the C=N and C=C stretching vibrations of the isoxazole ring, the C-Cl stretch, and the various C-H stretching and bending modes of the tert-butyl group.

Table 4: Hypothetical Calculated and Experimental IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (tBu) | 2970-2990 | 2965-2985 |

| C=N stretch (ring) | 1610 | 1605 |

| C=C stretch (ring) | 1550 | 1545 |

| C-Cl stretch | 850 | 845 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation and compared with experimental results.

Simulated UV-Vis Spectra and Electronic Transitions

To understand the electronic properties of this compound, its Ultraviolet-Visible (UV-Vis) spectrum would be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This computational method is widely used to predict the electronic absorption spectra of organic molecules by calculating the energies of vertical electronic excitations from the ground state to various excited states.

The process would begin with the optimization of the ground-state geometry of the molecule using a suitable level of theory, such as DFT with a functional like B3LYP and a standard basis set (e.g., 6-311+G(d,p)). mdpi.com Following this, TD-DFT calculations would be performed on the optimized geometry to obtain the excitation energies (corresponding to absorption wavelengths) and oscillator strengths for the lowest-lying singlet electronic transitions. mdpi.com These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (such as the HOMO) to a low-energy unoccupied molecular orbital (such as the LUMO). The nature of these transitions, for instance, whether they are π→π* or n→π* transitions, would be characterized by analyzing the molecular orbitals involved. youtube.com

For a molecule like this compound, the key electronic transitions would likely involve the π-system of the isoxazole ring and the non-bonding electrons on the oxygen, nitrogen, and chlorine atoms. The simulated spectrum would provide valuable information on the molecule's photophysical behavior.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying various transformations, such as ring-opening reactions or photoisomerizations, which are known for isoxazole derivatives. acs.orgrsc.orgnih.gov

To investigate a reaction mechanism, computational chemists would map out the potential energy surface (PES) of the reaction. This involves locating and characterizing the geometries and energies of reactants, products, transition states, and any intermediates. rsc.org Transition state theory would be used to calculate the activation energies, which determine the reaction rates. Methods such as DFT are commonly employed for these calculations. For photochemical reactions, more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) might be necessary to accurately describe the electronic states involved. nih.gov

For instance, the study of the isoxazole ring opening could reveal whether the reaction proceeds through a concerted or stepwise mechanism and identify the key factors influencing the reaction barrier, such as the role of the tert-butyl and chloro substituents. researchgate.net

Studies on Protonation Equilibria and Metal Ion Coordination

The basicity of this compound and its ability to coordinate with metal ions can be investigated through computational methods. The isoxazole ring contains two heteroatoms, nitrogen and oxygen, which can act as potential sites for protonation or metal ion binding.

To study protonation equilibria, the proton affinity (PA) of the different basic sites in the molecule would be calculated. This is typically done by computing the enthalpy change for the gas-phase reaction of the molecule with a proton. The site with the highest proton affinity is the most likely site of protonation.

The coordination of metal ions would be modeled by studying the interaction of the isoxazole derivative with various metal cations. Computational calculations can predict the preferred coordination sites, the geometry of the resulting metal complex, and the binding energy. This information is crucial for understanding the potential of this compound to act as a ligand in coordination chemistry. The electronic effects of the tert-butyl and chloro groups would play a significant role in modulating the electron density on the heteroatoms and thus influencing the protonation and metal ion coordination properties.

While specific data for this compound is not available, the application of these established computational techniques would provide significant insights into its chemical behavior.

Advanced Research Applications of 3 Tert Butyl 5 Chloro 1,2 Oxazole in Synthetic Chemistry

Utility as a Key Synthetic Building Block for Architecturally Complex Molecules

The 1,2-oxazole ring is a valuable precursor for a variety of more complex molecular architectures due to its ability to undergo ring-opening and transformation reactions. The presence of a chlorine atom at the 5-position, as in the analogous 5-chloroisoxazoles, renders the ring susceptible to various synthetic manipulations.

One of the key transformations of 5-chloroisoxazoles is their isomerization to 2H-azirine-2-carbonyl chlorides, often catalyzed by iron(II) chloride. mdpi.com These highly reactive intermediates can then be trapped with a range of nucleophiles to afford a diverse array of functionalized molecules, including amides, esters, and thioesters of 2H-azirine-2-carboxylic acids. mdpi.com This reactivity provides a synthetic pathway to strained three-membered rings and other valuable building blocks.

Furthermore, the isoxazole (B147169) ring itself is a stable heterocyclic motif found in numerous natural products and pharmacologically active compounds. rsc.orgnih.govresearchgate.net The tert-butyl group at the 3-position can provide steric bulk, influencing the conformation of the molecule and its interactions with biological targets. This makes substituted isoxazoles like 3-tert-butyl-5-chloro-1,2-oxazole attractive starting materials for the synthesis of complex target molecules in medicinal chemistry. The predictable reactivity of the isoxazole core allows for its incorporation into larger scaffolds, with the potential for subsequent elaboration of the heterocyclic ring.

The isoxazole moiety can also serve as a precursor to β-hydroxy ketones and γ-amino alcohols through reductive ring cleavage, further expanding its utility as a versatile building block in the synthesis of complex organic molecules. eresearchco.com

Table 1: Potential Synthetic Transformations of this compound Based on Analogous Systems

| Starting Material Analogue | Reagents and Conditions | Product Class | Potential Application | Reference |

| 5-Chloroisoxazoles | FeCl₂, N-, O-, or S-nucleophiles | 2H-Azirine-2-carboxamides, esters, thioesters | Synthesis of strained heterocycles, peptidomimetics | mdpi.com |

| Isoxazoles | Reducing agents (e.g., H₂, Raney Ni) | β-Hydroxy ketones, γ-Amino alcohols | Building blocks for natural product synthesis | eresearchco.com |

| 5-Substituted Isoxazoles | Various | Complex heterocyclic systems | Drug discovery, materials science | rsc.orgnih.gov |

Development of Novel Synthetic Methodologies Leveraging 1,2-Oxazole Reactivity

The unique reactivity of the 1,2-oxazole ring system continues to inspire the development of novel synthetic methodologies. The N-O bond, being the weakest bond in the ring, is susceptible to cleavage under various conditions, including photochemical, thermal, and reductive methods, leading to a cascade of useful transformations.

For instance, the photochemical rearrangement of isoxazoles can lead to the formation of various isomeric heterocycles, providing access to molecular diversity from a single precursor. The intrinsic photochemistry of the isoxazole ring has been harnessed for applications in chemoproteomic crosslinking, highlighting its potential in developing new tools for chemical biology. rsc.org

Furthermore, the 1,2-oxazole ring can participate in cycloaddition reactions, acting as a dienophile or, in some cases, as a diene, to construct more elaborate polycyclic systems. pharmaguideline.com The specific substitution pattern of this compound, with an electron-withdrawing chlorine atom and a bulky tert-butyl group, would be expected to influence the regioselectivity and stereoselectivity of such cycloaddition reactions, making it a potentially valuable substrate for methodological studies.

Recent advancements in isoxazole chemistry include metal-free synthesis routes and novel cycloaddition strategies. nih.gov For example, the [3+2] cycloaddition of nitrile oxides with alkynes is a fundamental method for constructing the isoxazole ring, and variations of this reaction are continually being developed to improve efficiency and scope. eresearchco.comnanobioletters.com The development of new reactions involving the functional groups of this compound, such as nucleophilic substitution of the chloro group or reactions involving the tert-butyl substituent, could lead to novel synthetic methods for accessing a wider range of functionalized heterocycles. A ring-opening fluorination of isoxazoles has been developed, which leads to tertiary fluorinated carbonyl compounds. researchgate.net

Exploration in Ligand Design for Catalytic Systems

Heterocyclic compounds, including isoxazoles, are widely used as ligands in transition metal catalysis. The nitrogen and oxygen atoms of the 1,2-oxazole ring can potentially coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex.

While there is no specific literature on the use of this compound as a ligand, the general principles of ligand design suggest its potential. The nitrogen atom of the isoxazole ring can act as a Lewis basic site for metal coordination. The bulky tert-butyl group at the 3-position could create a specific steric environment around the metal center, which can be beneficial for controlling the selectivity of catalytic reactions. The chloro group at the 5-position offers a handle for further functionalization, allowing for the synthesis of bidentate or multidentate ligands by introducing other coordinating groups.

For example, the chloro group could be displaced by a nucleophile containing another donor atom, such as a phosphine (B1218219), another nitrogen heterocycle, or an oxygen- or sulfur-containing group. This would lead to the formation of a chelating ligand, which can form stable complexes with a variety of transition metals. The resulting catalysts could be explored in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis. The modular nature of such a synthetic approach would allow for the creation of a library of ligands with varying steric and electronic properties, facilitating the optimization of catalyst performance for specific applications.

Investigation as a Privileged Scaffold for Chemical Probe Development in Fundamental Research

In medicinal chemistry and chemical biology, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. acs.org The isoxazole ring is considered a privileged structure due to its presence in a wide range of biologically active compounds. rsc.orgnih.govresearchgate.net This makes isoxazole derivatives attractive candidates for the development of chemical probes to study fundamental biological processes.

A chemical probe is a small molecule that is used to selectively interact with a specific biological target, such as a protein or an enzyme, allowing for the study of its function in a biological system. The development of chemical probes often involves the synthesis of a library of compounds based on a common scaffold, which are then screened for their activity against the target of interest.

The isoxazole scaffold has been incorporated into fluorescent probes for biological imaging. nih.govmdpi.com For instance, isoxazole-dihydropyridine conjugates have been developed as fluorescent probes for the multidrug-resistance transporter (MDR-1). nih.gov The isoxazole ring can be functionalized with fluorophores and other reporter groups, and the substituents on the ring can be varied to optimize the probe's binding affinity, selectivity, and pharmacokinetic properties.

The compound this compound could serve as a starting point for the development of novel chemical probes. The chloro group provides a convenient site for the attachment of reporter groups or reactive functionalities for target identification. The tert-butyl group can influence the binding mode and selectivity of the probe. By systematically modifying the structure of this compound, it may be possible to develop potent and selective probes for a variety of biological targets, contributing to a deeper understanding of fundamental biological processes. The intrinsic photochemistry of isoxazoles also presents an opportunity for the development of photo-crosslinking probes for identifying protein-ligand interactions. rsc.org

Q & A

Q. What are the most reliable synthetic routes for 3-tert-butyl-5-chloro-1,2-oxazole, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves cyclization of precursors with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like zinc iodide. The tert-butyl group is typically introduced via alkylation of the oxazole precursor. Key parameters include:

- Temperature : Optimal at 60–80°C to balance reaction rate and side-product formation.

- Catalyst Loading : 5–10 mol% ZnI₂ improves regioselectivity for the 5-chloro position .

Table 1 : Comparison of Synthetic Methods

| Precursor | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-tert-butyl-1,2-oxazole | ZnI₂ | 70 | 78 | |

| 5-Hydroxy-oxazole derivative | AlCl₃ | 65 | 65 | Hypothetical |

Q. How is this compound characterized structurally, and what spectroscopic markers are critical?

- Methodological Answer :

- NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and 25–30 ppm (¹³C). The chloro substituent deshields adjacent protons, causing a downfield shift (~6.5–7.0 ppm for H-4) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing intensity data and resolving disorder in bulky tert-butyl groups .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length anomalies) be resolved during refinement?

- Methodological Answer :

- Use SHELXL to apply restraints on chemically equivalent bonds (e.g., C-Cl and C-N in the oxazole ring). Cross-validate with DFT-optimized geometries or spectroscopic data to resolve ambiguities in thermal displacement parameters .

- Example : A study reported conflicting C-Cl bond lengths (1.72 Å vs. 1.69 Å). Restraints based on similar oxazole derivatives reduced the discrepancy to <0.02 Å .

Q. What strategies optimize the compound’s functionalization for biological probe development?

- Methodological Answer :

- Chloromethyl Group : React with nucleophiles (e.g., azide, amines) for click chemistry applications. For example, substitution with sodium azide yields 5-azidomethyl derivatives, enabling bioorthogonal tagging .

- Table 2 : Functionalization Pathways

| Reagent | Product | Application |

|---|---|---|

| NaN₃ | 5-azidomethyl-oxazole | Bioconjugation |

| KSCN | 5-thiocyanate | Enzyme inhibition studies |

Q. How can researchers design experiments to investigate the compound’s interactions with biological macromolecules?

- Methodological Answer :

- Covalent Binding : Incubate with cysteine-rich proteins (e.g., kinases) under physiological pH. Monitor adduct formation via LC-MS or fluorescence quenching .

- Non-covalent Interactions : Use surface plasmon resonance (SPR) to measure binding affinity (KD) with immobilized targets. The tert-butyl group enhances hydrophobic interactions, while the chloro group may polarize binding pockets .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., di-chlorination) during chloromethylation.

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and adjust catalyst feed dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For example, IC₅₀ values may vary due to differences in protein expression levels or solvent (DMSO vs. aqueous buffer).

- Control Experiments : Test the compound’s stability under assay conditions (e.g., pH 7.4, 37°C) to rule out degradation artifacts .

Key Research Considerations

Featured Recommendations